(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea
CAS No.: 135252-10-7
Cat. No.: VC21239079
Molecular Formula: C19H24N2OS
Molecular Weight: 328.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135252-10-7 |
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Molecular Formula | C19H24N2OS |
Molecular Weight | 328.5 g/mol |
IUPAC Name | [4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea |
Standard InChI | InChI=1S/C19H24N2OS/c1-12(2)16-10-15(22-14-8-6-5-7-9-14)11-17(13(3)4)18(16)21-19(20)23/h5-13H,1-4H3,(H3,20,21,23) |
Standard InChI Key | RBDFBEPKVUICAS-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC(=CC(=C1NC(=S)N)C(C)C)OC2=CC=CC=C2 |
Canonical SMILES | CC(C)C1=CC(=CC(=C1NC(=S)N)C(C)C)OC2=CC=CC=C2 |
Introduction
Physical and Chemical Properties
Structural Characteristics
(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea features a complex molecular architecture with a molecular formula of C₁₉H₂₄N₂OS and a molecular weight of 328.47 g/mol . The compound's structure includes two bulky isopropyl groups positioned at the 2 and 6 positions of a phenyl ring, creating steric hindrance that influences its reactivity. The phenoxy group at position 4 adds an additional aromatic character, while the thiourea functional group provides sites for hydrogen bonding and other interactions that are crucial to its chemical behavior.
Physical Properties
The physical characteristics of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea determine its handling, processing, and application parameters. Table 1 summarizes these properties based on experimental and predicted data.
Table 1: Physical Properties of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea
Property | Value | Determination Method |
---|---|---|
Appearance | Gray-white crystal | Experimental |
Molecular Formula | C₁₉H₂₄N₂OS | Confirmed |
Molar Mass | 328.47 g/mol | Calculated |
Melting Point | 219-221°C | Experimental |
Boiling Point | 422.8±55.0°C | Predicted |
Density | 1.139±0.06 g/cm³ | Predicted |
Solubility | Insoluble in water, soluble in xylene and other organic solvents | Experimental |
pKa | 13.01±0.70 | Predicted |
The compound's high melting point (219-221°C) indicates strong intermolecular forces, likely attributable to hydrogen bonding associated with the thiourea group . Its insolubility in water but good solubility in organic solvents such as xylene aligns with its predominantly hydrophobic structure . These properties significantly influence the compound's stability, handling characteristics, and synthesis protocols.
Chemical Reactivity
The chemical behavior of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea is largely governed by the thiourea functional group, which can participate in various reactions including coordination with metals and nucleophilic substitutions. The steric hindrance created by the diisopropyl groups at positions 2 and 6 protects these positions from reactivity while directing reactions to other sites on the molecule. This selective reactivity makes the compound particularly useful as an intermediate in the synthesis of complex agricultural chemicals.
Synthesis Methods
Patent Method Using Copper Catalysts
A significant advancement in the synthesis of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea was detailed in Chinese patent CN101307016B, which describes a continuous three-step process starting from 2,6-diisopropylaniline . This innovative method employs copper 8-quinolinolate and dimethylamino pyridine as catalysts to improve reaction efficiency and product yield. The process involves bromination, etherification, and sulfocarbamide reaction steps carried out sequentially without intermediate isolation.
The detailed synthetic procedure begins with the bromination of 2,6-diisopropylaniline at controlled low temperatures (0 to -10°C), followed by etherification with phenol under catalytic conditions at approximately 115°C, and concludes with a thiocarbamide formation reaction using sodium thiocyanate and hydrochloric acid . This integrated approach significantly improves upon previous methods that required higher temperatures (150°C) and generated more waste.
Table 2: Optimized Conditions for Patent Synthesis Method
Parameter | Condition | Significance |
---|---|---|
Bromination Temperature | 0 to -10°C | Ensures selective bromination |
Etherification Temperature | 115±5°C | Reduced from traditional 150°C, saving energy |
Thiocarbamide Formation | 100±5°C | Optimal for reaction completion |
Catalysts | Copper 8-quinolinolate and Dimethylamino pyridine | Critical innovation improving yield |
Solvent | Toluene or dimethylbenzene | Single solvent system for all steps |
Reactant Molar Ratios | 2,6-diisopropylaniline:bromine (100:101) 2,6-diisopropylaniline:phenol (1:1) 2,6-diisopropylaniline:sodium thiocyanate (1:1) | Stoichiometrically optimized |
Yield | >83% | Improved from previous ~77% |
Product Purity | 97-98% | High-quality output |
The key advantages of this patented method include:
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Continuous processing without intermediate isolation, reducing waste and handling steps
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Lower reaction temperatures, resulting in energy savings
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Single solvent system, eliminating solvent exchanges and associated waste
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Improved yield (>83% compared to earlier methods yielding approximately 77%)
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High product purity (97-98%)
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Reduced environmental impact through decreased wastewater generation
Alternative Synthesis Approach
An alternative synthesis method involves the direct reaction of 4-phenoxy-2,6-diisopropylaniline with thiocyanate sources under acidic conditions . This approach represents a more straightforward route when the appropriate starting materials are available.
The procedure involves:
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Heating 4-phenoxy-2,6-diisopropylaniline with xylene and potassium thiocyanate to approximately 80°C with continuous stirring
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Adding hydrochloric acid to initiate the thiourea formation reaction
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Maintaining the reaction for approximately 4 hours
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Cooling, filtering, and distilling off the xylene solvent to obtain the final product
This method requires 4-phenoxy-2,6-diisopropylaniline as a starting material, which itself must be synthesized from simpler precursors. The availability of this starting material would determine whether this approach represents a more efficient synthesis route compared to the patented method described earlier.
Applications and Significance
Role as an Intermediate
(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea serves primarily as an intermediate in the synthesis of diafenthiuron, an important insecticidal and acaricidal agent . The specific structural features of this compound, including the diisopropyl groups, phenoxy substituent, and thiourea functionality, are essential for the bioactivity of the final pesticide product. As an intermediate compound, its synthesis quality directly impacts the effectiveness and economics of agricultural pest control solutions.
Agricultural Applications
The end product derived from (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea, diafenthiuron, finds extensive application in agricultural pest management systems . It is particularly effective against a range of insect and mite pests in various crops including cotton, fruit orchards, vegetable plantations, and tea cultivation . The development of more efficient methods for synthesizing (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea contributes significantly to more cost-effective production of these essential agricultural chemicals.
The significance of these applications extends beyond immediate pest control to broader agricultural productivity and food security concerns. Effective and economically viable pest management solutions are critical components of sustainable agricultural systems, making research into compounds like (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea and their derivatives continuously relevant.
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